molecular formula C8H13N3 B2522252 5-(Azidomethyl)cycloheptene CAS No. 2138175-83-2

5-(Azidomethyl)cycloheptene

Cat. No.: B2522252
CAS No.: 2138175-83-2
M. Wt: 151.213
InChI Key: YWHOOCZXIRAUAP-UHFFFAOYSA-N
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Description

5-(Azidomethyl)cycloheptene is an organic compound characterized by a seven-membered cycloalkene ring with an azidomethyl group attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Azidomethyl)cycloheptene typically involves the introduction of an azido group into a cycloheptene precursor. One common method is the nucleophilic substitution reaction where a halomethylcycloheptene reacts with sodium azide in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity. Safety measures are crucial due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: 5-(Azidomethyl)cycloheptene can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: Reduction of the azido group can yield amines, which can be further functionalized.

    Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Sodium azide in polar aprotic solvents like DMF or DMSO.

Major Products:

    Oxidation: Nitrocycloheptene derivatives.

    Reduction: Aminomethylcycloheptene.

    Substitution: Various substituted cycloheptene derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Azidomethyl)cycloheptene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and polymers.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive molecules.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    5-(Azidomethyl)cyclohexene: A six-membered ring analog with similar reactivity but different ring strain and stability.

    5-(Azidomethyl)cyclooctene: An eight-membered ring analog with potentially different steric and electronic properties.

Uniqueness: 5-(Azidomethyl)cycloheptene is unique due to its seven-membered ring structure, which provides a balance between ring strain and flexibility. This makes it a versatile intermediate in organic synthesis, offering distinct reactivity compared to its six- and eight-membered counterparts.

Properties

IUPAC Name

5-(azidomethyl)cycloheptene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-11-10-7-8-5-3-1-2-4-6-8/h1-2,8H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHOOCZXIRAUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC=C1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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